molecular formula C₉H₁₀N₂NaO₈P B1146860 Uridine-2',3'-cyclic Monophosphate Sodium Salt CAS No. 15718-50-0

Uridine-2',3'-cyclic Monophosphate Sodium Salt

Cat. No.: B1146860
CAS No.: 15718-50-0
M. Wt: 328.15
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Biochemical Analysis

Biochemical Properties

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it facilitates proliferation in glucose-deprived cells .

Metabolic Pathways

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt within cells and tissues are complex processes. They could involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-2’,3’-cyclic Monophosphate Sodium Salt typically involves the cyclization of uridine monophosphate under specific conditions. The reaction is carried out in the presence of phosphoric acid, which facilitates the formation of the cyclic phosphate ester . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Uridine-2’,3’-cyclic Monophosphate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Biological Activity

Uridine-2',3'-cyclic Monophosphate Sodium Salt (2',3'-cUMP) is a cyclic nucleotide that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in research and medicine.

Overview of this compound

  • Chemical Structure : 2',3'-cUMP has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol.
  • Mechanism of Action : It acts primarily as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis, impacting various biochemical pathways by altering enzyme activity and cellular metabolism .

Enzymatic Interactions

2',3'-cUMP interacts with multiple enzymes and proteins, influencing various biochemical reactions:

  • Ribonuclease Activity : It serves as a transition-state analogue in studies involving RNA hydrolysis by ribonuclease A, highlighting its role in RNA metabolism.
  • Inhibition Studies : The compound has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival .

Cellular Effects

The biological effects of 2',3'-cUMP extend across various cell types:

  • Metabolic Homeostasis : It plays a crucial role in maintaining metabolic balance during cellular stress, affecting pathways related to energy metabolism and stress response .
  • Gene Regulation : Research indicates that 2',3'-cUMP modulates gene expression related to biofilm formation and motility in bacteria like Escherichia coli and Pseudomonas fluorescens .

Case Studies

  • Inhibition of Cancer Cell Growth :
    • Studies demonstrate that 2',3'-cUMP exhibits anticancer properties by inhibiting the growth of various cancer cell lines. It has been suggested that this compound may induce apoptosis in cancer cells through its action on specific signaling pathways .
  • Role in Bacterial Physiology :
    • A study on E. coli revealed that depletion of intracellular 2',3'-cNMP levels affected motility and biofilm formation, indicating its regulatory role in bacterial physiology .

Data Tables

Study FocusFindingsReference
Anticancer ActivityInhibits growth of cancer cells
Gene RegulationModulates genes involved in motility and biofilms
Enzyme InhibitionCompetitive inhibitor of dip-nitrophenyl diphosphate hydrolysis

Applications in Research and Medicine

This compound is utilized across various fields:

  • Biochemistry : As a tool for studying enzyme kinetics and metabolic pathways.
  • Pharmaceuticals : Potential development as an anticancer agent due to its ability to influence cell proliferation .
  • Industrial Applications : Used in synthesizing nucleoside analogs for therapeutic purposes.

Properties

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDDBXIXSYSRT-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

606-02-0 (Parent)
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15718-50-0
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
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